molecular formula C11H24Cl2N2O B1463992 N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride CAS No. 1315366-62-1

N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1463992
CAS No.: 1315366-62-1
M. Wt: 271.22 g/mol
InChI Key: FLPYLCWGLZCIRT-UHFFFAOYSA-N
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Description

N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride ( 1315366-62-1) is a high-purity piperidine derivative supplied for advanced research and development purposes. This compound features a molecular formula of C11H24Cl2N2O and a molecular weight of 271.23 g/mol . Piperidine derivatives are recognized as one of the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . As a building block in medicinal chemistry, this compound is valuable for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active substances. Its structure, which incorporates a tetrahydrofuran (oxolane) group linked to the piperidine ring, may be of interest in modulating the physicochemical properties of lead compounds. Please consult the Safety Data Sheet (SDS) prior to use. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPYLCWGLZCIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2CCOC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride typically follows these key stages:

  • Formation of the piperidine ring or use of a piperidine precursor
  • Introduction of the oxolan-3-ylmethyl substituent via nucleophilic substitution
  • N-methylation of the piperidine nitrogen
  • Conversion of the free base to the dihydrochloride salt

Detailed Preparation Steps

Piperidine Core Formation and Functionalization

The piperidine ring is commonly introduced either by cyclization of appropriate precursors or by starting from commercially available piperidine derivatives. A prevalent approach involves reductive amination of 1-substituted piperidin-4-ones with ammonia or amines catalyzed by Raney-Nickel under hydrogen atmosphere, yielding piperidin-4-amines with high efficiency (up to 90% isolated yield).

For example, reductive amination of 1-benzylpiperidin-4-one with ammonia in methanol and isopropanol solvents using Raney-Ni catalyst under controlled hydrogen pressure at 25–35 °C produces 1-benzylpiperidin-4-amine intermediates. Subsequent deprotection steps remove protective groups to yield free amines.

Introduction of the Oxolan-3-ylmethyl Group

The oxolane (tetrahydrofuran) ring is introduced via nucleophilic substitution reactions where an oxolane derivative bearing a suitable leaving group (e.g., halide) reacts with the piperidin-4-amine intermediate. This step typically involves:

  • Activation of the oxolane derivative (e.g., 3-(halomethyl)oxolane)
  • Nucleophilic attack by the piperidin-4-amine nitrogen or a side-chain amine functionality
  • Controlled reaction conditions to favor substitution without ring-opening of the oxolane

This method ensures regioselective attachment of the oxolan-3-ylmethyl substituent at the nitrogen or carbon adjacent to nitrogen on the piperidine ring.

N-Methylation of the Piperidine Nitrogen

N-Methylation is achieved by methylating the secondary amine nitrogen on the piperidine ring, typically using methylating agents such as methyl iodide, dimethyl sulfate, or formaldehyde with reducing agents (Eschweiler–Clarke methylation). The choice of reagent depends on the substrate sensitivity and desired selectivity.

This step converts the secondary amine to a tertiary amine, yielding N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine as the free base.

Formation of the Dihydrochloride Salt

The final stage involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent system (e.g., ethanol, isopropanol, or ethereal solutions). This salt formation enhances the compound's stability, solubility, and handling properties for pharmaceutical or industrial applications.

Reaction Conditions and Optimization

Step Key Reagents/Conditions Temperature (°C) Yield (%) Notes
Reductive amination 1-Benzylpiperidin-4-one, NH3, Raney-Ni, H2 25–35 ~90 Methanol/isopropanol solvent; H2 pressure
Nucleophilic substitution Oxolane derivative (halide), piperidin-4-amine Ambient to 50 Variable Controlled pH; inert atmosphere preferred
N-Methylation Methyl iodide or Eschweiler–Clarke reagents 0–40 80–95 Avoid overalkylation; monitor reaction
Salt formation (dihydrochloride) HCl in ethanol or ether 0–25 Quantitative Crystallization improves purity

Analytical and Characterization Data

  • NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns, with characteristic chemical shifts for piperidine and oxolane protons.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Melting Point and Crystallinity: The dihydrochloride salt exhibits defined melting points indicative of crystalline purity.
  • Chromatography: Gas chromatography and HPLC monitor reaction completion and purity.

Research Findings and Industrial Considerations

  • The reductive amination using Raney-Ni catalyst is scalable and economically viable for industrial production, offering high yields and selectivity.
  • Nucleophilic substitution with oxolane derivatives requires careful control of reaction parameters to prevent ring-opening side reactions.
  • N-methylation methods are well-established, with Eschweiler–Clarke methylation preferred for mild conditions.
  • Salt formation enhances compound stability, essential for pharmaceutical formulation.

Summary Table of Preparation Methods

Preparation Stage Methodology Advantages Challenges
Piperidine ring formation Reductive amination of piperidin-4-one High yield; scalable Requires catalyst handling
Oxolan-3-ylmethyl substitution Nucleophilic substitution with oxolane halide Regioselective; versatile Sensitive to reaction conditions
N-Methylation Methyl iodide or Eschweiler–Clarke Efficient; high selectivity Control of overalkylation
Dihydrochloride salt formation Acid treatment with HCl Improves solubility and stability Requires controlled crystallization

Scientific Research Applications

Chemistry

In organic synthesis, N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride serves as a building block for more complex molecules. It is utilized in:

  • Reagent development : Used in various organic reactions, including oxidation and reduction processes.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideN-Oxide derivatives
ReductionLithium aluminum hydrideAlkyl-substituted derivatives
SubstitutionAlkyl halidesVarious substituted amines

Biology

The compound is employed in biological studies to investigate its interactions with molecular targets, particularly:

  • Receptor Binding Studies : Acts as a potential ligand in receptor binding assays.

Medicine

This compound is being explored for its therapeutic potential due to its unique structural characteristics:

  • Antimicrobial Activity : Exhibits significant antifungal properties, inhibiting pathogens like Candida albicans and Aspergillus niger.
  • Anticancer Potential : Preliminary studies indicate cytotoxic effects against cancer cell lines such as HeLa and MCF7, potentially inducing apoptosis.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress.

Study 1: Antimicrobial Efficacy

A study demonstrated that triazole derivatives similar to this compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against fungal strains.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays indicated that concentrations above 10 µM induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic changes.

Study 3: Neuroprotective Properties

Research highlighted that similar compounds reduced oxidative stress markers in neuronal cultures exposed to hydrogen peroxide, suggesting a protective role against neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-methyl-1-(tetrahydro-3-furanylmethyl)piperidin-4-amine dihydrochloride
  • N-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine dihydrochloride

Comparison: N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride is unique due to the position of the oxolan-3-ylmethyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research .

Biological Activity

N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics contribute to its biological activity, making it a potential candidate for various therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Structural Overview

Chemical Structure
The molecular formula for this compound is C11H22N2OC_{11}H_{22}N_2O. The compound features a piperidine ring substituted with an oxolan-3-ylmethyl group, which is crucial for its biological interactions .

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O
SMILESCNC1CCN(CC1)CC2CCOC2
InChIInChI=1S/C11H22N2O/c1
Predicted Collision Cross Section148.6 Ų (for [M+H]+)

This compound interacts with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as either an agonist or antagonist, modulating the activity of various molecular targets. The exact pathways involved are still under investigation but are believed to include interactions with neurotransmitter receptors and enzymes that play roles in metabolic processes .

Pharmacological Potential

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Its ability to influence cellular pathways makes it a promising candidate for drug development. The compound's unique structure allows it to interact with biological targets in ways that are not fully understood but show potential for therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
N-methyl-1-(tetrahydro-3-furanylmethyl)piperidin-4-amine dihydrochlorideDifferent oxane substituent; varied binding affinitiesAntimicrobial properties
N-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine dihydrochlorideVariations in oxolane position; distinct receptor interactionsLimited data available

This comparison highlights how small changes in chemical structure can lead to significant differences in biological activity.

Q & A

Basic: What are the critical safety precautions when handling N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised if dust or aerosols are generated .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation is operational during weighing or handling .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

Basic: How can researchers design a synthetic route for this compound?

Answer:

  • Core Reaction Steps :
    • Mannich Reaction : Use formaldehyde and methylamine to functionalize the piperidine ring.
    • Alkylation : React oxolan-3-ylmethyl chloride with the piperidin-4-amine intermediate under basic conditions (e.g., NaOH in dichloromethane) .
    • Salt Formation : Treat the free base with HCl in anhydrous ethanol to obtain the dihydrochloride salt .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to maximize yield .

Advanced: What methodologies are recommended for analyzing impurities in this compound?

Answer:

  • HPLC Method :
    • Column : Use a Chromolith C18 column (100 mm × 4.6 mm, 3 µm) .
    • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) at 1.0 mL/min .
    • Detection : UV absorbance at 254 nm to identify impurities like desmethyl byproducts or oxidation derivatives .
  • Validation : Perform linearity (R² ≥ 0.998), precision (%RSD < 2%), and recovery (90–110%) studies per ICH guidelines .

Advanced: How does the dihydrochloride salt form influence the compound’s stability and solubility compared to the free base?

Answer:

  • Solubility : The dihydrochloride salt enhances water solubility due to ionic interactions, making it suitable for aqueous formulations (e.g., in vitro assays) .
  • Stability : The salt form reduces hygroscopicity, improving shelf life. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
  • Reactivity : Dihydrochloride salts may exhibit reduced nucleophilicity in basic conditions, requiring pH adjustment during reactions .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in a desiccator to prevent moisture absorption .
  • Light Sensitivity : Use amber glass vials to protect against photodegradation .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may trigger decomposition into CO, NOx, or HCl gas .

Advanced: What experimental approaches are used to investigate the metabolic pathways of piperidin-4-amine derivatives?

Answer:

  • In Vitro Models :
    • Liver Microsomes : Incubate with NADPH to identify phase I metabolites (e.g., N-demethylation or hydroxylation) .
    • CYP450 Inhibition Assays : Use fluorogenic substrates to assess enzyme inhibition potential .
  • Analytical Tools : LC-MS/MS with stable isotope labeling to track metabolic intermediates .

Basic: How should researchers assess the acute toxicity of this compound in preclinical studies?

Answer:

  • OECD Guidelines :
    • Acute Oral Toxicity (Test 423) : Administer graded doses (5–2000 mg/kg) to rodents; monitor for 14 days for mortality or neurotoxicity .
    • Skin Irritation (Test 404) : Apply 0.5 g to rabbit skin under occlusion; score erythema/eschar formation at 24, 48, and 72 hours .
  • Data Interpretation : Classify per GHS criteria (e.g., Category 4 for oral toxicity if LD50 > 300 mg/kg) .

Advanced: What strategies optimize the yield of this compound during multi-step synthesis?

Answer:

  • Process Controls :
    • Temperature : Maintain alkylation steps at 0–5°C to minimize side reactions .
    • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Purification : Employ recrystallization from ethanol/water (3:1 v/v) to remove unreacted precursors. Confirm purity via NMR (δ 2.8–3.2 ppm for –NH2 protons) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride

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